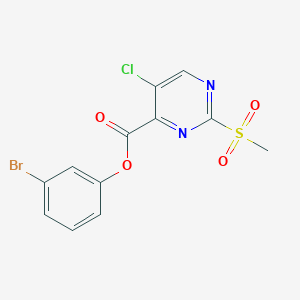![molecular formula C16H20N4O4S2 B11319267 2-methoxy-N-methyl-5-[3-(thiomorpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B11319267.png)
2-methoxy-N-methyl-5-[3-(thiomorpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-methyl-5-[3-(thiomorpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a methyl group, a thiomorpholine ring, a pyrazole ring, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-5-[3-(thiomorpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]benzenesulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the thiomorpholine moiety, and the sulfonamide formation. One common synthetic route may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Thiomorpholine Moiety: This step involves the reaction of the pyrazole intermediate with thiomorpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-N-methyl-5-[3-(thiomorpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to deprotonate the methoxy group, allowing for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-methyl-5-[3-(thiomorpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the thiomorpholine and pyrazole rings suggests potential interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methoxy-5-sulfamoylbenzoic acid methyl ester: This compound shares the methoxy and sulfonamide groups but lacks the pyrazole and thiomorpholine moieties.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound shares the methoxy and sulfonamide groups but has different substituents on the aromatic ring.
Uniqueness
2-methoxy-N-methyl-5-[3-(thiomorpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]benzenesulfonamide is unique due to the presence of both the thiomorpholine and pyrazole rings, which can provide distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H20N4O4S2 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2-methoxy-N-methyl-5-[5-(thiomorpholine-4-carbonyl)-1H-pyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H20N4O4S2/c1-17-26(22,23)15-9-11(3-4-14(15)24-2)12-10-13(19-18-12)16(21)20-5-7-25-8-6-20/h3-4,9-10,17H,5-8H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
PAHINGQPTYVAMP-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N3CCSCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11319187.png)
![methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate](/img/structure/B11319207.png)

![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B11319215.png)
![6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11319222.png)

![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11319233.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319240.png)
![N-(2-chloro-6-methylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319261.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11319266.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319268.png)
![4-{[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether](/img/structure/B11319269.png)
![3-(3-Chlorophenyl)-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B11319275.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11319276.png)
